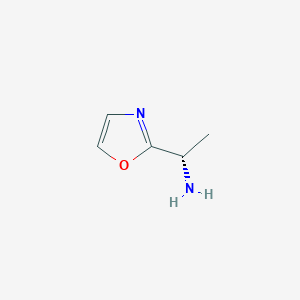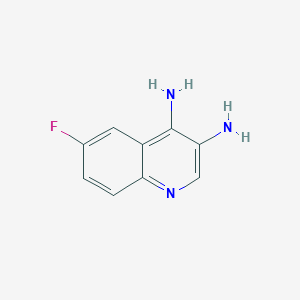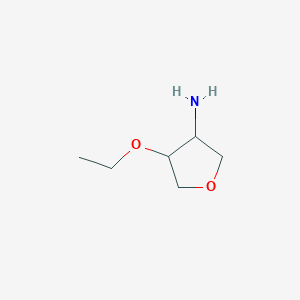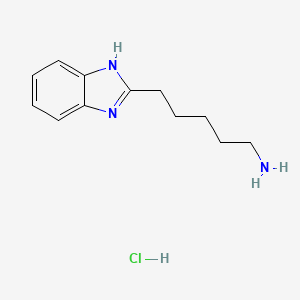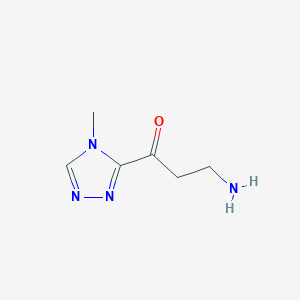
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one typically involves the reaction of 3-amino-1,2,4-triazole with appropriate electrophiles. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one involves its interaction with biological targets through hydrogen bonding and dipole interactions . The compound can inhibit specific enzymes or receptors, leading to its observed biological effects . The molecular pathways involved often include the modulation of cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar structural features but lacking the propanone moiety.
4-Amino-1-methyl-1,2,4-triazole: Another similar compound with a different substitution pattern on the triazole ring.
Uniqueness
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-amino-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-4-8-9-6(10)5(11)2-3-7/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
KAOXTENQBPIRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


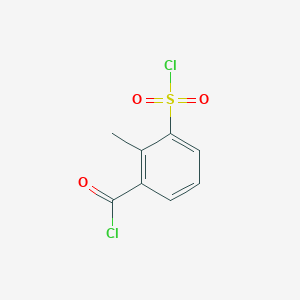
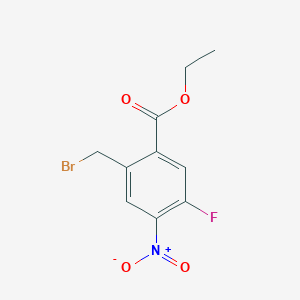
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
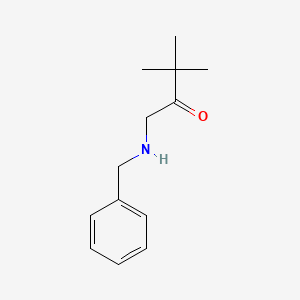
![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
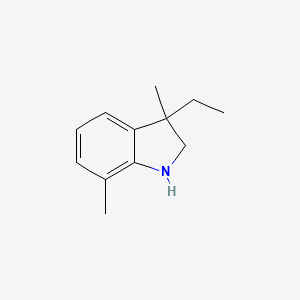
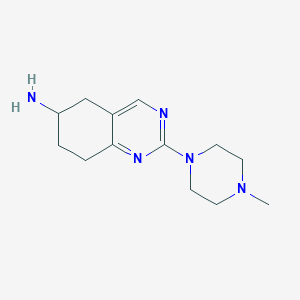
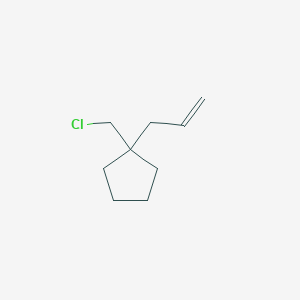
![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
